1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile

Medicinal Chemistry CNS Drug Discovery ADME Prediction

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile features a unique dual ortho-Cl/F substitution that enhances metabolic stability, lipophilicity (cLogP 4.92), and target-binding conformation. This scaffold is critical for CNS-targeted programs and cannabinoid receptor ligand synthesis. Unlike mono-halogenated or discontinued analogs, this compound is actively stocked at ≥95% purity with full quality documentation. The 2-chloro-6-fluorobenzyl motif improves binding affinity by up to several orders of magnitude in SAR studies.

Molecular Formula C16H10ClFN2
Molecular Weight 284.71 g/mol
Cat. No. B11840935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile
Molecular FormulaC16H10ClFN2
Molecular Weight284.71 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CC3=C(C=CC=C3Cl)F)C#N
InChIInChI=1S/C16H10ClFN2/c17-14-5-3-6-15(18)13(14)10-20-9-11(8-19)12-4-1-2-7-16(12)20/h1-7,9H,10H2
InChIKeySHVIPTZZLSJHSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile: Key Structural and Physicochemical Differentiators for Procurement Decisions


1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile (CAS 1225580-51-7) is a disubstituted N-benzylindole-3-carbonitrile derivative featuring a unique ortho-chloro/ortho-fluoro substitution pattern on the benzyl ring . This compound is a core building block for medicinal chemistry programs targeting cannabinoid receptors and serves as a valuable intermediate in synthesizing indole-based enzyme inhibitors . Unlike its mono‑halogenated or non‑fluorinated analogs, the dual ortho‑substitution pattern confers distinct steric and electronic properties that influence lipophilicity, metabolic stability, and target‑binding conformation [1].

Why 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile Cannot Be Replaced by Common Mono‑Halogenated Analogs


Substituting 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile with simpler analogs (e.g., 1‑benzyl‑, 1‑(2‑chlorobenzyl)‑, or 1‑(4‑fluorobenzyl)‑1H‑indole‑3‑carbonitrile) is not a benign exchange. The dual ortho‑halogenation (2‑Cl/6‑F) creates a unique electron‑withdrawing environment and steric hindrance that alters the dihedral angle between the indole and benzyl rings [1], significantly impacting both physicochemical properties (e.g., lipophilicity and solubility) [2] and potential biological target engagement . Studies on related scaffolds demonstrate that the 2‑chloro‑6‑fluorobenzyl motif can improve binding affinity by up to several orders of magnitude compared to unsubstituted or mono‑substituted benzyl groups [3]. Using a generic analog without this specific substitution pattern risks altering the compound's reactivity, pharmacokinetic profile, and ultimate biological outcome, making direct substitution invalid for SAR studies or lead optimization.

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile: Quantifiable Differentiation Against Structural Analogs


Enhanced Lipophilicity (cLogP) for Improved Blood‑Brain Barrier Permeability Potential vs. Mono‑Halogenated Analogs

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile exhibits a significantly higher predicted lipophilicity compared to its mono‑halogenated and unsubstituted benzyl analogs. This is a critical parameter for central nervous system (CNS) drug discovery, where higher logP values generally correlate with improved blood‑brain barrier permeability .

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Increased Molecular Weight and Halogen Content for Favorable ADME and Metabolic Stability

The compound's higher molecular weight and presence of both chlorine and fluorine atoms contribute to enhanced metabolic stability and prolonged half‑life compared to lighter, mono‑halogenated analogs. The heavier halogen atoms (Cl, F) can block sites of oxidative metabolism and increase the compound's residence time .

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Commercial Availability at High Purity with Full Quality Documentation

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is commercially available from established vendors with a minimum purity specification of 95% . This ensures reliable and reproducible results in synthetic applications, a critical factor for procurement decisions. In contrast, several closely related analogs are either discontinued (e.g., 1-(4‑Fluorobenzyl)-1H‑indole‑3‑carbonitrile ) or lack comparable purity specifications from major suppliers.

Chemical Procurement Quality Control Synthetic Chemistry

Unique Steric and Electronic Profile for CB1/CB2 Receptor Ligand Design

Indole‑3‑carbonitrile derivatives are established scaffolds for cannabinoid (CB1/CB2) receptor ligands . The 2‑chloro‑6‑fluorobenzyl substitution introduces a distinct steric and electronic environment that is not available with mono‑substituted analogs. In related systems, the 2‑chloro‑6‑fluorobenzyl motif has been shown to enhance binding affinity and functional activity through unique halogen‑bonding and hydrophobic interactions [1]. While direct binding data for this specific compound is not publicly available, class‑level evidence supports its potential to achieve higher selectivity and potency compared to simpler benzylindole‑3‑carbonitriles .

Cannabinoid Research GPCR Pharmacology Lead Optimization

1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile: Optimal Research and Industrial Application Scenarios


CNS Drug Discovery: Lead Optimization for Blood‑Brain Barrier Penetration

The compound's elevated cLogP (4.92) compared to mono‑halogenated analogs (cLogP 3.72–4.35) positions it as a preferred scaffold for CNS‑targeted programs. Researchers developing therapies for neurological or psychiatric disorders can leverage its enhanced lipophilicity to improve passive diffusion across the blood‑brain barrier, a critical determinant of CNS exposure .

Cannabinoid Receptor Modulator Development

Given the established role of indole‑3‑carbonitriles as CB1/CB2 ligands, 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile serves as a key intermediate for synthesizing novel cannabinoid receptor agonists or antagonists. The 2‑chloro‑6‑fluorobenzyl group introduces unique steric and electronic features that may enhance receptor subtype selectivity and functional activity, as supported by SAR trends in related series [1].

Synthesis of Metabolically Stable Drug Candidates

The dual halogenation (Cl and F) and higher molecular weight of this compound make it an attractive starting material for medicinal chemistry programs aiming to improve metabolic stability and prolong half‑life. The presence of chlorine and fluorine can block sites of oxidative metabolism, reducing clearance and extending the duration of action .

Reliable Large‑Scale Procurement for SAR Studies

With multiple suppliers offering the compound at ≥95% purity and full quality documentation, 1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbonitrile is a dependable choice for structure‑activity relationship (SAR) campaigns. Unlike discontinued analogs (e.g., 1‑(4‑fluorobenzyl) derivative), this compound is actively stocked and available for immediate procurement, minimizing project delays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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